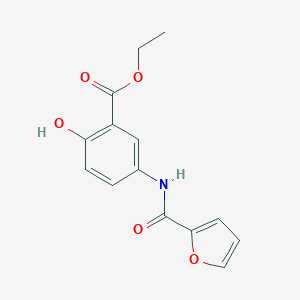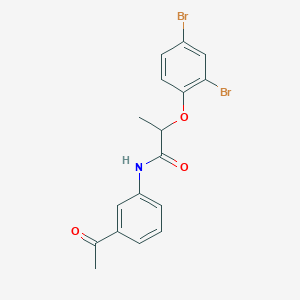![molecular formula C19H21ClN2O4 B309297 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as CEAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound may also induce apoptosis by activating certain cellular pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a key role in the programmed cell death pathway. This compound has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as AKT and ERK. In addition, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide is that it has shown promising results in preclinical studies as a potential therapeutic agent for cancer and inflammatory diseases. However, its potential toxicity and side effects need to be further studied before it can be developed as a clinical drug. Another limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide. One direction is to further study its potential as a therapeutic agent for cancer and inflammatory diseases, including in vivo studies and clinical trials. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and cellular pathways. Finally, there is a need for further studies on the toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics, to determine its potential as a clinical drug.
Synthesemethoden
The synthesis of 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate to form 4-chloro-3-oxobenzoic acid ethyl ester. This intermediate is then reacted with ethoxyamine hydrochloride to form 4-chloro-3-[(ethoxyamino)carbonyl]benzoic acid ethyl ester. Finally, the ethyl ester is reacted with 2-ethoxyaniline to form this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and can also induce apoptosis (programmed cell death) in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis.
Eigenschaften
Molekularformel |
C19H21ClN2O4 |
|---|---|
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
4-chloro-3-[(2-ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-3-25-12-18(23)21-16-11-13(9-10-14(16)20)19(24)22-15-7-5-6-8-17(15)26-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
CXUWMMFQSKFALR-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OCC)Cl |
Kanonische SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)


![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309225.png)
![Ethyl 2-hydroxy-5-[(methoxyacetyl)amino]benzoate](/img/structure/B309226.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309227.png)
![Ethyl 4-chloro-3-[(methoxyacetyl)amino]benzoate](/img/structure/B309228.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B309229.png)
![4-chloro-N-cyclohexyl-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309231.png)
![N-(4-chlorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309234.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309237.png)